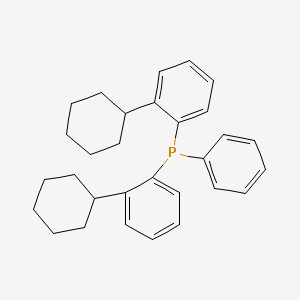
Bis(2-cyclohexylphenyl)(phenyl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-cyclohexylphenyl)(phenyl)phosphine is an organophosphorus compound with the chemical formula C30H35P. It is a phosphine ligand commonly used in coordination chemistry and catalysis. The compound features a phosphorus atom bonded to two 2-cyclohexylphenyl groups and one phenyl group, making it a versatile ligand for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-cyclohexylphenyl)(phenyl)phosphine typically involves the reaction of chlorophosphines with Grignard reagents or organolithium compounds. One common method is the reaction of dichlorophenylphosphine with 2-cyclohexylphenylmagnesium bromide under an inert atmosphere to prevent oxidation. The reaction is usually carried out in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Bis(2-cyclohexylphenyl)(phenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl or cyclohexyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
科学的研究の応用
Bis(2-cyclohexylphenyl)(phenyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and hydrogenation.
Biology: The compound is explored for its potential in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials.
作用機序
The mechanism by which Bis(2-cyclohexylphenyl)(phenyl)phosphine exerts its effects involves its ability to coordinate with metal centers. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The compound can also interact with biological molecules, modulating their activity and function.
類似化合物との比較
Similar Compounds
Phenylphosphine: An organophosphorus compound with a similar structure but without the cyclohexyl groups.
Bis(2-diphenylphosphinoethyl)phenylphosphine: A related compound with diphenylphosphinoethyl groups instead of cyclohexylphenyl groups.
Diphosphine ligands: A broad class of ligands with two phosphine groups linked by a backbone.
Uniqueness
Bis(2-cyclohexylphenyl)(phenyl)phosphine is unique due to the presence of cyclohexyl groups, which provide steric bulk and influence the electronic properties of the ligand. This makes it particularly effective in stabilizing metal centers and enhancing catalytic activity in certain reactions.
特性
分子式 |
C30H35P |
|---|---|
分子量 |
426.6 g/mol |
IUPAC名 |
bis(2-cyclohexylphenyl)-phenylphosphane |
InChI |
InChI=1S/C30H35P/c1-4-14-24(15-5-1)27-20-10-12-22-29(27)31(26-18-8-3-9-19-26)30-23-13-11-21-28(30)25-16-6-2-7-17-25/h3,8-13,18-25H,1-2,4-7,14-17H2 |
InChIキー |
QHSWIQCSZNFHSP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















